molecular formula C7H10O2 B139173 3-Oxatricyclo[3.2.1.02,4]octan-6-ol,  [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]-  (9CI) CAS No. 132617-02-8

3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)

Cat. No. B139173
CAS RN: 132617-02-8
M. Wt: 126.15 g/mol
InChI Key: RJBJHFBDOYQZCM-CXNFULCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI), also known as (+)-trans-Carveol, is a terpenoid that is commonly found in essential oils of plants belonging to the family Lamiaceae. It has a minty odor and is widely used in the fragrance and flavor industry. In recent years, there has been a growing interest in the scientific research application of (+)-trans-Carveol due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of (+)-trans-Carveol is not fully understood. However, it is believed to exert its therapeutic effects through several pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. It also modulates the activity of neurotransmitters, which are involved in anxiety and sleep regulation.
Biochemical and Physiological Effects
(+)-trans-Carveol has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of liver enzymes, which are markers of liver damage. It also reduces the levels of lipid peroxidation, which is a marker of oxidative stress. In addition, it has been shown to decrease the levels of inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of using (+)-trans-Carveol in lab experiments is its availability and low cost. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the scientific research application of (+)-trans-Carveol. One area of interest is its potential use as a natural preservative in the food industry. It has also been suggested that it could be used as a therapeutic agent for the treatment of liver and kidney diseases. In addition, further studies are needed to investigate its potential as an anxiolytic and sedative agent.
Conclusion
In conclusion, (+)-trans-Carveol is a terpenoid that has several potential therapeutic properties. It exhibits anti-inflammatory, antioxidant, and antimicrobial activities and has a protective effect on liver and kidney function. While there are some limitations to its use in lab experiments, it is widely available and relatively easy to synthesize. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.

Synthesis Methods

(+)-trans-Carveol can be synthesized from limonene, which is a natural compound found in citrus fruits. The synthesis process involves the oxidation of limonene to carveol, which is then further oxidized to (+)-trans-Carveol. The purity of the final product can be improved by fractional distillation.

Scientific Research Applications

Studies have shown that (+)-trans-Carveol has several potential therapeutic properties. It exhibits anti-inflammatory, antioxidant, and antimicrobial activities. It has also been found to have a protective effect on liver and kidney function. In addition, it has been shown to have anxiolytic and sedative effects.

properties

CAS RN

132617-02-8

Product Name

3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(1S,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.02,4]octan-6-ol

InChI

InChI=1S/C7H10O2/c8-5-2-3-1-4(5)7-6(3)9-7/h3-8H,1-2H2/t3-,4+,5+,6-,7+/m0/s1

InChI Key

RJBJHFBDOYQZCM-CXNFULCWSA-N

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1[C@@H]3[C@H]2O3)O

SMILES

C1C2CC(C1C3C2O3)O

Canonical SMILES

C1C2CC(C1C3C2O3)O

synonyms

3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)

Origin of Product

United States

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